
2-Undecylacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Undecylacridine is an organic compound belonging to the acridine family, characterized by an acridine core substituted with an undecyl group at the second position. Acridines are known for their planar, tricyclic structure, which imparts significant biological activity. This compound, with its long alkyl chain, exhibits unique properties that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Undecylacridine typically involves the alkylation of acridine. One common method is the Friedel-Crafts alkylation, where acridine is reacted with 1-bromoundecane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Reaction Scheme:
Acridine+1-BromoundecaneAlCl3this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. The scalability of these methods ensures a consistent supply of high-quality this compound for various applications.
化学反応の分析
Types of Reactions
2-Undecylacridine undergoes several types of chemical reactions, including:
Oxidation: The acridine core can be oxidized to form acridone derivatives.
Reduction: Reduction of the acridine ring can yield dihydroacridine compounds.
Substitution: The undecyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the undecyl group.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine compounds.
Substitution: Various substituted acridines depending on the nucleophile used.
科学的研究の応用
2-Undecylacridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to intercalate with DNA.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable and vibrant coloration.
作用機序
The biological activity of 2-Undecylacridine is primarily due to its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The undecyl group enhances the lipophilicity of the molecule, facilitating its interaction with cell membranes and increasing its cellular uptake.
類似化合物との比較
Similar Compounds
Acridine: The parent compound, lacking the undecyl group.
9-Aminoacridine: Known for its antiseptic properties.
Acriflavine: A mixture of acridine derivatives used as an antiseptic.
Uniqueness of 2-Undecylacridine
Compared to other acridine derivatives, this compound’s long alkyl chain imparts unique properties such as increased lipophilicity and enhanced biological activity. This makes it particularly useful in applications requiring membrane permeability and interaction with hydrophobic environments.
特性
CAS番号 |
137023-88-2 |
|---|---|
分子式 |
C24H31N |
分子量 |
333.5 g/mol |
IUPAC名 |
2-undecylacridine |
InChI |
InChI=1S/C24H31N/c1-2-3-4-5-6-7-8-9-10-13-20-16-17-24-22(18-20)19-21-14-11-12-15-23(21)25-24/h11-12,14-19H,2-10,13H2,1H3 |
InChIキー |
RYUBERMSNIQCAW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC1=CC2=CC3=CC=CC=C3N=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid](/img/structure/B12937298.png)
![8-Fuoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B12937300.png)
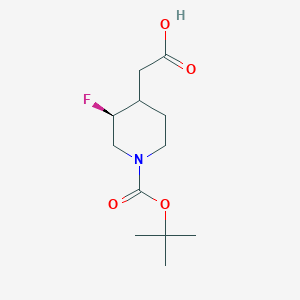
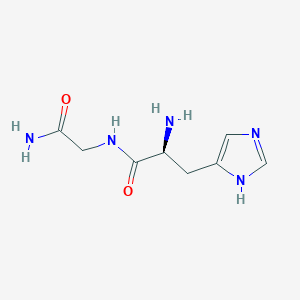
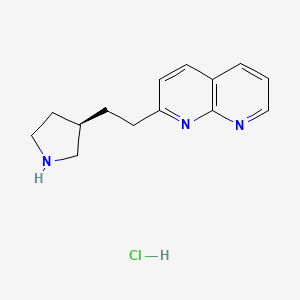
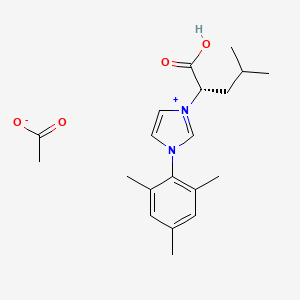
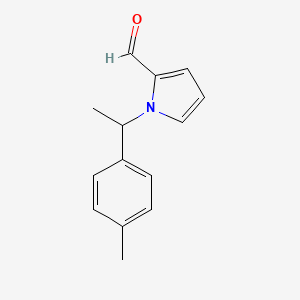
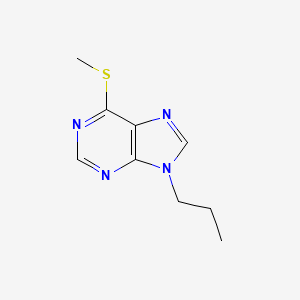

![1,10-bis(4-chloro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12937355.png)

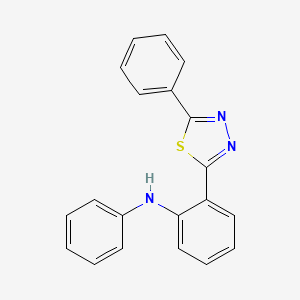

![6-Chloro-3-((4-methylpiperazin-1-yl)methylene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B12937369.png)
